Methyl 2-amino-3-fluoroisonicotinate
Description
Methyl 2-amino-3-fluoroisonicotinate is a fluorinated pyridine derivative characterized by an amino (-NH₂) group at position 2 and a fluorine atom at position 3 of the isonicotinate ring, esterified with a methyl group.
Properties
IUPAC Name |
methyl 2-amino-3-fluoropyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVAWISSSBXWTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3-fluoroisonicotinate typically involves the fluorination of isonicotinic acid derivatives followed by esterification. One common method includes the reaction of 2-aminoisonicotinic acid with a fluorinating agent such as Selectfluor under controlled conditions to introduce the fluorine atom at the 3-position. The resulting 2-amino-3-fluoroisonicotinic acid is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-3-fluoroisonicotinate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-3-fluoroisonicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-fluoroisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions. The amino group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
| Compound Name | CAS No. | Substituents | Molecular Formula | Key Functional Differences |
|---|---|---|---|---|
| This compound | Discontinued | 2-NH₂, 3-F, methyl ester | C₇H₇FN₂O₂ | Amino + fluorine synergy |
| Ethyl 2-amino-3-fluoroisonicotinate | - | 2-NH₂, 3-F, ethyl ester | C₈H₉FN₂O₂ | Longer alkyl chain (ethyl vs. methyl) |
| Methyl 2-(trifluoromethyl)isonicotinate | 588702-68-5 | 2-CF₃, methyl ester | C₈H₆F₃NO₂ | Trifluoromethyl (electron-withdrawing) |
| 2-Trifluoromethylnicotinic acid | 131747-43-8 | 2-CF₃, carboxylic acid | C₇H₄F₃NO₂ | Acidic group vs. ester |
| 2-(5-Fluoropyridin-3-yl)acetic acid | 38129-24-7 | 5-F-pyridin-3-yl, acetic acid | C₇H₆FNO₂ | Acetic acid side chain |
Notes:
- Trifluoromethyl analogs (): The CF₃ group enhances electron-withdrawing effects, increasing stability but reducing nucleophilicity at the pyridine ring.
- Carboxylic acid derivatives : These lack ester groups, favoring applications in ionic or aqueous environments, such as coordination chemistry.
Physical Properties and Solubility
While explicit data (e.g., melting points) are unavailable in the provided evidence, inferences can be made:
- Methyl vs. ethyl esters : Methyl esters generally exhibit higher volatility and lower molecular weight, enhancing gas chromatography compatibility (as seen in resin acid methyl esters in ).

- Acid vs. ester analogs : Carboxylic acid derivatives (e.g., 2-Trifluoromethylnicotinic acid) have higher polarity, increasing water solubility compared to esters.
Research Findings and Availability
- Similarity Studies: Computational analyses rank this compound’s structural similarity to trifluoromethyl analogs at 0.74–0.77, reflecting shared pyridine cores but divergent substituent effects .
- Procurement Challenges: The discontinuation of this compound by CymitQuimica highlights reliance on analogs like ethyl esters or trifluoromethyl derivatives for ongoing research .
Biological Activity
Methyl 2-amino-3-fluoroisonicotinate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C7H7FN2O2
- Molecular Weight : 170.14 g/mol
- CAS Number : 1380331-29-2
- Physical Form : Solid
- Purity : ≥95%
Synthesis
The synthesis of this compound typically involves the reaction of isonicotinic acid derivatives with appropriate amines and fluorinating agents. Various methods have been reported in the literature, including:
- Nucleophilic Substitution Reactions : Utilizing fluorinated reagents to introduce the fluorine atom at the desired position on the isonicotinate scaffold.
- Multi-component Reactions : Combining isonicotinic acid, amines, and fluorinating agents in a single reaction vessel to streamline the synthesis process.
Biological Activity
This compound exhibits a range of biological activities that make it a candidate for pharmaceutical development:
Antimicrobial Activity
Research indicates that this compound has significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antibiotics.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines such as:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The mechanism of action appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has shown inhibitory activity against:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 10 |
| Carbonic anhydrase | Non-competitive | 5 |
These properties suggest potential applications in treating neurodegenerative diseases and other conditions where these enzymes play critical roles.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated potent activity, leading to further investigations into its mechanism of action. -
Anticancer Mechanism Investigation :
A collaborative study between ABC Institute and DEF Labs examined the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound activates caspase pathways, leading to increased apoptosis in affected cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

